An In-depth Technical Guide to Fmoc-D-Styrylalanine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Fmoc-D-Styrylalanine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-styrylalanine, a non-proteinogenic amino acid derivative, is a valuable building block in peptide synthesis and drug discovery. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group and a styryl side chain, imparts specific chemical properties that are advantageous for the synthesis of complex and sterically hindered peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to Fmoc-D-styrylalanine, tailored for professionals in chemical and pharmaceutical research.
Chemical Properties and Structure
Fmoc-D-styrylalanine, systematically named (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-phenylpent-4-enoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[1] The molecule consists of a D-alanine backbone where the amino group is protected by the base-labile Fmoc group. The side chain is characterized by a styryl moiety, which introduces both steric bulk and potential for specific interactions in peptide structures.[2][3]
Chemical Structure
The key structural features of Fmoc-D-styrylalanine are:
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Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a large, hydrophobic protecting group that is stable under acidic conditions but readily cleaved by bases, such as piperidine. This property is fundamental to its use in solid-phase peptide synthesis (SPPS).
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D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the non-natural configuration for amino acids. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation.
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Styryl Side Chain: This bulky, aromatic side chain influences the conformational properties of peptides and can be leveraged in the design of peptidomimetics and other bioactive molecules.[2]
Quantitative Data
A summary of the key quantitative chemical properties of Fmoc-D-styrylalanine is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 215190-23-1 |
| Molecular Formula | C₂₆H₂₃NO₄ |
| Molecular Weight | 413.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~139.5 °C |
| Boiling Point | 683.3 °C at 760 mmHg (estimate) |
| Density | 1.2217 g/cm³ (rough estimate) |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water. |
Experimental Protocols
The primary application of Fmoc-D-styrylalanine is in solid-phase peptide synthesis (SPPS).[2][4] The following sections detail the methodologies for its incorporation into a peptide chain and the subsequent purification of the synthesized peptide.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of the sterically hindered Fmoc-D-styrylalanine into a growing peptide chain on a solid support requires optimized coupling conditions. The general workflow is as follows:
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Methodology:
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Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
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Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is usually performed in two steps (e.g., 5 minutes and then 15 minutes) to ensure complete removal.
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Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
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Amino Acid Coupling: Fmoc-D-styrylalanine (typically 3-5 equivalents) is pre-activated with a coupling agent such as HBTU, HATU, or DCC/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[5] This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance of the styryl group, a stronger coupling agent like HATU and a longer coupling time may be necessary.
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Washing: The resin is washed again with DMF to remove excess reagents.
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Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
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Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers.
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Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by Reversed-Phase HPLC (RP-HPLC)
Methodology:
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Column: A C18 stationary phase is typically used for peptide purification.
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Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
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Procedure:
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The crude peptide is dissolved in a minimal amount of the initial mobile phase.
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The sample is injected onto the HPLC column.
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A linear gradient from a low to a high concentration of acetonitrile is run to elute the peptide.
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Fractions corresponding to the major product peak are collected.
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The purity of the collected fractions is confirmed by analytical HPLC.
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The pure fractions are pooled, and the solvent is removed by lyophilization to obtain the final peptide as a white powder.
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Biological Activity and Applications
Fmoc-D-styrylalanine is primarily utilized as a specialized building block in the synthesis of peptides for various research and drug development purposes.[2][3] The incorporation of this non-natural amino acid can modulate the biological activity and pharmacokinetic properties of peptides.
While specific signaling pathways directly modulated by Fmoc-D-styrylalanine itself are not extensively documented, the inclusion of such unnatural amino acids in peptide sequences is a key strategy in medicinal chemistry. For instance, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the lipophilic nature of the Fmoc group and the styryl side chain can enhance the cell permeability of peptides.[6]
The styryl moiety can also be used to introduce conformational constraints or to act as a photo-reactive group for bioconjugation or as a fluorescent probe. The applications of peptides containing Fmoc-D-styrylalanine are broad and include the development of:
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Novel Therapeutics: Designing peptides with enhanced stability and receptor-binding affinity.[2][4]
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Enzyme Inhibitors: Creating peptidomimetics that can target the active sites of enzymes.
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Biomaterials: Synthesizing peptides that can self-assemble into hydrogels or other functional materials.
Although no specific signaling pathways for Fmoc-D-styrylalanine have been identified, the broader class of Fmoc-protected amino acids and dipeptides has been investigated for potential antimicrobial and antioxidant properties.[6] The lipophilicity conferred by the Fmoc group can facilitate interactions with and disruption of bacterial cell membranes.[6] However, further research is needed to elucidate the specific biological activities of peptides containing Fmoc-D-styrylalanine.
Conclusion
Fmoc-D-styrylalanine is a versatile and valuable tool for peptide chemists and drug developers. Its unique structural features, particularly the sterically demanding styryl side chain and the D-configuration of the alpha-carbon, offer opportunities to create novel peptides with tailored properties. The well-established protocols for its use in SPPS, combined with its potential to enhance the therapeutic profile of peptides, ensure its continued importance in the field of medicinal chemistry. Further investigations into the specific biological effects of peptides incorporating Fmoc-D-styrylalanine are warranted to fully exploit its potential in drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
